molecular formula C14H12ClN3O B385786 N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide

Cat. No.: B385786
M. Wt: 273.72g/mol
InChI Key: FJXUUGVIVZHNES-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide is an organic compound that features a pyridine ring substituted with a carboxamide group and an imine linkage to a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide typically involves the condensation reaction between 4-chlorobenzaldehyde and pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine linkage to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. The imine linkage and the chlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(4-bromophenyl)ethylideneamino]pyridine-4-carboxamide
  • N-[(Z)-1-(4-fluorophenyl)ethylideneamino]pyridine-4-carboxamide
  • N-[(Z)-1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide

Uniqueness

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H12ClN3O/c1-10(11-2-4-13(15)5-3-11)17-18-14(19)12-6-8-16-9-7-12/h2-9H,1H3,(H,18,19)/b17-10-

InChI Key

FJXUUGVIVZHNES-YVLHZVERSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)Cl

SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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